![molecular formula C10H6BrFO B1339797 6-Bromo-1-fluoronaphthalen-2-OL CAS No. 442150-49-4](/img/structure/B1339797.png)
6-Bromo-1-fluoronaphthalen-2-OL
Overview
Description
6-Bromo-1-fluoronaphthalen-2-OL is a chemical compound belonging to the class of naphthalene derivatives. It has garnered significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C10H6BrFO and a molecular weight of 241.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-fluoronaphthalen-2-OL typically involves a two-stage process:
Stage 1: 6-Bromo-naphthalen-2-ol is reacted with Selectfluor in acetonitrile at room temperature for 2 hours.
Stage 2: The resulting product is then treated with sodium dithionite in a mixture of water, isopropyl alcohol, and toluene at room temperature under an inert atmosphere for 24 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-fluoronaphthalen-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
6-Bromo-1-fluoronaphthalen-2-OL has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-1-fluoronaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes at the molecular level. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Biological Activity
6-Bromo-1-fluoronaphthalen-2-OL (C10H6BrFO) is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. The compound features a bromine atom at the sixth position and a fluorine atom at the first position of the naphthalene ring, along with a hydroxyl group at the second position. This unique substitution pattern is believed to influence its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving selective halogenation of naphthalene derivatives. A common synthetic route includes:
- Starting Material : 6-Bromo-naphthalen-2-ol.
- Reagents :
- Selectfluor for fluorination.
- Sodium dithionite for subsequent reduction.
- Conditions : The reaction typically occurs in acetonitrile under inert atmosphere conditions, followed by purification through chromatography.
Biological Activity
The biological activity of this compound is primarily linked to its structural features, particularly the presence of halogens and the hydroxyl group. Preliminary studies suggest several potential biological activities:
- Anticancer Properties : Research indicates that halogenated naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown to induce apoptosis in human bladder cancer cells by activating specific apoptotic pathways .
- Interaction with Biomolecules : The presence of bromine and fluorine atoms may enhance the compound's reactivity with proteins and nucleic acids, potentially leading to novel therapeutic applications. Interaction studies are ongoing to elucidate specific mechanisms of action.
The exact mechanism of action for this compound remains under investigation. It is hypothesized that the compound may exert its effects through:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors involved in cancer progression and cell signaling pathways.
- DNA Damage Induction : The ability to form reactive intermediates could lead to DNA damage, triggering cellular stress responses and apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
- Study on Bladder Cancer Cells : Research demonstrated that structurally similar compounds inhibited cell proliferation and induced apoptosis in T24 human bladder cancer cells, suggesting a potential pathway for therapeutic development .
- Mechanistic Insights : Another study highlighted how modifications in halogenated naphthalenes could lead to differential effects on cell viability and apoptosis, indicating that subtle changes in structure significantly impact biological outcomes.
Comparative Analysis
To better understand the significance of this compound in comparison to related compounds, a summary table is provided below:
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
This compound | C10H6BrFO | Potential anticancer activity; receptor interactions |
8-Bromo-5-fluoronaphthalen-1-ol | C10H6BrFO | Cytotoxic effects on cancer cell lines |
7-Bromo-6-fluoronaphthalen-2-ol | C10H6BrFO | Used as an intermediate in organic synthesis |
Properties
IUPAC Name |
6-bromo-1-fluoronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOKMKCLAWKUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459858 | |
Record name | 6-BROMO-1-FLUORONAPHTHALEN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442150-49-4 | |
Record name | 6-BROMO-1-FLUORONAPHTHALEN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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